Macrocarpal N

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of macrocarpal compounds, including Macrocarpal N, often involves complex reactions that mimic biological processes. For instance, the total synthesis of macrocarpal C, which shares structural similarities with this compound, was achieved through a highly stereoselective coupling reaction. This process utilized biomimetic benzyl cation species generated from novel hexasubstituted benzene chromium tricarbonyl complexes, demonstrating the intricate steps involved in mimicking natural synthesis pathways in the lab (Tanaka et al., 1998).

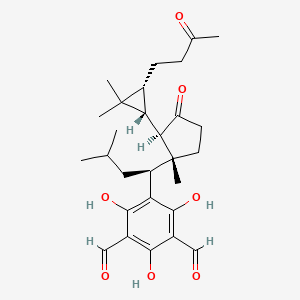

Molecular Structure Analysis

Macrocarpals, including this compound, possess complex molecular structures characterized by multiple rings and functional groups. The structural elucidation of these compounds, such as macrocarpal C and G, underscores the diversity and complexity of macrocarpal molecules. Techniques such as X-ray crystallography and NMR analysis are pivotal in determining the precise arrangement of atoms and the stereochemistry of the macrocarpals, providing insights into their chemical behavior and reactivity (Tanaka et al., 1997).

Chemical Reactions and Properties

Macrocarpals undergo various chemical reactions, reflecting their rich chemistry. For instance, the semisynthesis of macrocarpal C from macrocarpal A or B through selective exo-dehydration illustrates the chemical transformations possible within this class of compounds. Such reactions not only demonstrate the chemical reactivity of macrocarpals but also their potential for modification and derivatization, expanding the scope of their applications (Alliot et al., 2013).

Physical Properties Analysis

The physical properties of macrocarpals, such as solubility, melting points, and crystal structure, are directly influenced by their molecular structure. While specific data on this compound's physical properties are not detailed in the available literature, studies on related compounds provide a basis for understanding the physicochemical nature of these molecules. For example, macrocarpal A's isolation and structure determination via X-ray crystallography offer insights into the physical characteristics that can be expected of macrocarpals in general (Murata et al., 1990).

Chemical Properties Analysis

The chemical properties of macrocarpals, including their reactivity, stability, and interaction with other molecules, are crucial for their potential applications. The ability of macrocarpals to undergo specific reactions, such as the synthesis of macrocarbocycles through copper- and silver-mediated cyclization, highlights their versatile chemical nature. These properties are fundamental to exploring the potential uses of macrocarpals in various domains, from materials science to bioactive compounds (Yu et al., 1999).

科学的研究の応用

Semisynthesis of Macrocarpal Compounds : Macrocarpals A and C, related to macrocarpal N, have been efficiently synthesized from other macrocarpals. This semisynthesis approach is significant for producing compounds of biological interest like macrocarpal C, which is difficult to isolate in pure form (Alliot et al., 2013).

Antifungal Properties : Macrocarpal C, derived from Eucalyptus globulus (closely related to this compound), exhibits significant antifungal activity against dermatophyte Trichophyton mentagrophytes. The compound increases fungal membrane permeability, intracellular ROS production, and induces apoptosis through DNA fragmentation (Wong et al., 2015).

Discovery of New Macrocarpals : Research has led to the isolation of new macrocarpals from Eucalyptus species, expanding the range of known macrocarpals and their potential applications (Singh & Etoh, 1995).

Antibacterial Properties : Macrocarpals, including this compound, have demonstrated antibacterial activity, particularly against oral pathogens and periodontopathic bacteria. This includes inhibition of bacterial growth and enzyme activity (Nagata et al., 2006).

Total Synthesis and Structural Elucidation : The total synthesis of macrocarpal C has been achieved, which helps in understanding the structure and potential of similar compounds like this compound (Tanaka et al., 1997).

Isolation of Novel Antimicrobial Compounds : Macrocarpal M, structurally related to this compound, exhibits high antimicrobial activity. This discovery underscores the potential of macrocarpals in developing new antimicrobial agents (Yin et al., 2013).

Inhibition of Marine Biofouling : Macrocarpals have shown potent activity in inhibiting attachment of marine organisms like the blue mussel, suggesting their potential application in marine antifouling technologies (Singh, Umehara, & Etoh, 1999).

Safety and Hazards

将来の方向性

特性

IUPAC Name |

5-[(1S)-1-[(1R,2R)-2-[(1R,3R)-2,2-dimethyl-3-(3-oxobutyl)cyclopropyl]-1-methyl-3-oxocyclopentyl]-3-methylbutyl]-2,4,6-trihydroxybenzene-1,3-dicarbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H38O7/c1-14(2)11-19(21-25(34)16(12-29)24(33)17(13-30)26(21)35)28(6)10-9-20(32)23(28)22-18(27(22,4)5)8-7-15(3)31/h12-14,18-19,22-23,33-35H,7-11H2,1-6H3/t18-,19-,22-,23-,28-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGPNGYABEKLGJP-XTZMCNFWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C1=C(C(=C(C(=C1O)C=O)O)C=O)O)C2(CCC(=O)C2C3C(C3(C)C)CCC(=O)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@H](C1=C(C(=C(C(=C1O)C=O)O)C=O)O)[C@]2(CCC(=O)[C@@H]2[C@H]3[C@H](C3(C)C)CCC(=O)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H38O7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

486.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。